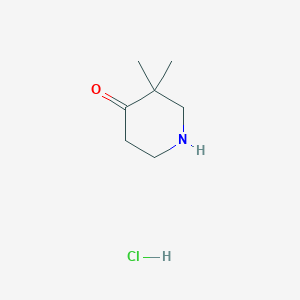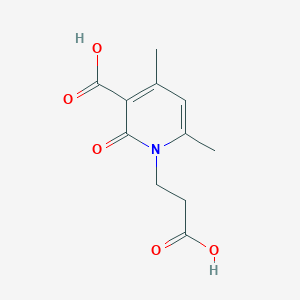
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride
描述
The compound “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride” is known1. It has a molecular weight of 171.65 and is a powder at room temperature1.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, can be synthesized using ethanol as both a solvent and reagent with microwave heating for short reaction times2.Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not explicitly mentioned in the literature. However, the structure of a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported to exhibit highly sensitive and selective on-off Hg2+ fluorescence quenching behavior in aqueous acetonitrile solutions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, is known to be a powder at room temperature1.科学研究应用
Alzheimer's Disease Diagnosis
A study employed a hydrophobic radiofluorinated derivative, [18F]FDDNP, for the non-invasive localization and monitoring of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application illustrates the potential of related nitrile derivatives in diagnostic imaging and disease progression monitoring (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
Research in heterocyclic chemistry has demonstrated the utility of nitrile derivatives in synthesizing various heterocyclic compounds. For instance, 2-arylhydrazononitriles have been used as key synthons for creating new, antimicrobial heterocyclic substances, showcasing the role of similar compounds in developing new pharmaceuticals (Behbehani et al., 2011).
Phthalocyanines Synthesis
A novel phthalodinitrile derivative carrying dimethylaminoethylsulfanyl groups was synthesized and used to create metal-free or metal-containing phthalocyanines. These compounds were then converted into water-soluble quaternized products, illustrating the role of nitrile derivatives in the synthesis of materials with potential applications in catalysis, photodynamic therapy, and as dyeing agents (Gürsoy et al., 2001).
Synthetic Methodologies
In synthetic chemistry, nitrile derivatives have been utilized in base-catalyzed ring transformations of 2H-pyran-2-ones, leading to the efficient synthesis of aminonicotinonitriles and diaminopyridines. This application underscores the importance of such compounds in facilitating novel synthetic routes for complex molecules (Farhanullah et al., 2003).
Antimicrobial Activity
The synthesis of 2-arylhydrazononitriles and their subsequent application in creating antimicrobial heterocyclic substances highlight the potential use of nitrile derivatives in developing new antimicrobial agents. Such compounds exhibit significant activity against various microbial organisms, demonstrating their potential in pharmaceutical applications (Behbehani et al., 2011).
安全和危害
The safety and hazards of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is known to be toxic if swallowed and fatal in contact with skin5.
未来方向
Given the limited information available on “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.
属性
IUPAC Name |
2-(2-aminoethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYPTKQUGWPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)


![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)




![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)


![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)

